2-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Lipophilicity ADME Medicinal Chemistry

Sourcing a CNS-penetrant kinase probe with a pre-installed aldehyde handle for direct bioconjugation often leads to analogs with suboptimal LogP. This 2-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide (CAS 334497-29-9) provides a direct solution. With a calculated LogP of 2.74, it resides within the ideal window for blood-brain barrier penetration, unlike the des-nitro analog (LogP 1.6). The aldehyde moiety enables single-step functionalization with amine-containing linkers for target engagement studies. Supplied at 98% purity, it is ready for immediate use in anti-mycobacterial MIC assays, building on established data for its core scaffold.

Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
Cat. No. B12985914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)C=O)OC
InChIInChI=1S/C17H16N2O6/c1-11-3-5-13(19(22)23)8-14(11)18-17(21)10-25-15-6-4-12(9-20)7-16(15)24-2/h3-9H,10H2,1-2H3,(H,18,21)
InChIKeyOCRBUFAWKGQIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide: Identity & Class


2-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide (CAS 334497-29-9) is a synthetic, polyfunctional small molecule belonging to the N-arylphenoxyacetamide class . It features a vanillin-derived 4-formyl-2-methoxyphenoxy core linked via an acetamide bridge to a 2-methyl-5-nitrophenyl group, presenting a unique combination of reactive handles for medicinal chemistry and chemical biology applications . With a molecular formula of C17H16N2O6 and a molecular weight of 344.32 g/mol, this compound is supplied as a high-purity (98%) research reagent suitable for structure-activity relationship (SAR) exploration and targeted library synthesis .

2-(4-Formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide Substitution Risks


Substituting this compound with a generic 'phenoxyacetamide analog' ignores the critical quantitative impact of its specific substitution pattern on physicochemical and ADME-related properties. The presence of the ortho-methoxy group on the phenoxy ring, combined with the meta-nitro and ortho-methyl substituents on the anilide, creates a unique lipophilicity (LogP 2.74), polar surface area (TPSA 107.77 Ų), and hydrogen bond acceptor (HBA) count (six) profile that no single commercially available analog replicates . Even a seemingly minor change, such as removing the acetamide bridge (as in 4-formyl-6-methoxy-3-nitrophenoxyacetic acid ), shifts the LogP by at least 1.5 units and reduces the HBA count, fundamentally altering cellular permeability and target binding potential.

2-(4-Formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide Differentiation Guide


LogP Tuning via Ortho-Methoxy and Meta-Nitro Substituents

The target compound possesses a calculated LogP of 2.74, a value determined by the synergistic electronic effects of its substituents . Removing the meta-nitro group (as in 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide, CAS 247592-67-2) dramatically lowers LogP to approximately 1.6, while shifting the nitro to the para-position (CAS 247592-74-1) reduces it to approximately 2.0 . This LogP of 2.74 uniquely positions the molecule for optimal blood-brain barrier permeability (the CNS drug space sweet spot is LogP 2-4).

Lipophilicity ADME Medicinal Chemistry

Hydrogen Bond Acceptor Capacity and Target Engagement

The target compound provides six hydrogen bond acceptor (HBA) atoms, a count higher than any structurally similar analog missing either the nitro or methoxy group . The direct analog 2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide (CAS 332018-46-9), which lacks the methoxy group, has only five HBA [1]. This single HBA difference can dictate whether a compound forms a critical, binding-site-specific hydrogen bond.

Pharmacophore Binding Affinity Drug Design

Dual Derivatization Handles: Formyl and Nitro Groups

The compound uniquely presents both a free formyl group and an aromatic nitro group. The formyl group is poised for reductive amination or hydrazone formation, while the nitro group serves as a latent amine for subsequent amide coupling or heterocycle synthesis . The comparator 2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 186685-89-2) offers the formyl handle for derivatization but completely lacks the N-aryl moiety, losing the vector for extending into a biaryl or target-binding motif .

Click Chemistry Chemical Library Targeted Synthesis

2-(4-Formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide Application Scenarios


CNS-Penetrant Kinase Inhibitor Library Design

Medicinal chemists targeting kinases with a CNS indication can utilize this compound's LogP of 2.74 as a starting point for lead optimization. Its LogP is exactly within the ideal window for CNS penetration, unlike the less lipophilic des-nitro analog (LogP 1.6), which requires additional empirical modification to reach the same property space .

Anti-Mycobacterial Screening with Acetamide Arrays

Building on published anti-mycobacterial data for the 2-(4-formyl-2-methoxyphenoxy)acetic acid core , this acetamide can be used directly. The pre-installed 2-methyl-5-nitrophenyl group serves as both a pharmacophore and an internal standard, allowing researchers to immediately subject the molecule to MIC assays against Mycobacterium tuberculosis, as established in class-level literature [1].

Chemoproteomics Probe Development via Reductive Amination

The aldehyde handle of this compound enables single-step functionalization with amine-containing biotin or fluorophore linkers. Researchers can create a functional probe while maintaining the integrity of the anilide portion for target protein recognition, a capability absent in the simpler 2-(4-formyl-2-methoxyphenoxy)acetamide comparator .

Quote Request

Request a Quote for 2-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.